

# The Genesis of a Potent Antiseptic: A Technical History of Thimerosal

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A deep dive into the synthesis, early experimental validation, and mechanistic underpinnings of the organomercurial antiseptic, **Thimerosal**.

#### **Executive Summary**

Discovered in the late 1920s by Morris Kharasch, **Thimerosal**, known commercially as Merthiolate, emerged as a highly effective antiseptic and preservative, significantly surpassing the efficacy of established agents of its time. This technical guide explores the history of its discovery, detailing the original synthesis process and the seminal experiments that established its potent antimicrobial properties. We provide an in-depth look at the experimental protocols from the foundational 1931 study by Powell and Jamieson, which quantified its superiority over phenol. Furthermore, this document elucidates the molecular mechanisms of **Thimerosal**'s action, focusing on its interaction with sulfhydryl groups and its profound impact on intracellular calcium signaling, leading to microbial cell death. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive technical overview of this historically significant antiseptic.

## **Discovery and Synthesis**

**Thimerosal**, an organomercury compound, was first synthesized by Morris S. Kharasch at the University of Maryland.[1] The patent for this novel alkyl mercuric sulfur compound was filed in 1927 and granted in 1928.[2][3] Commercialized by Eli Lilly and Company, it was introduced as Merthiolate and quickly found widespread use as a topical antiseptic and a preservative in a variety of products, including vaccines, beginning in the 1930s.[4][5]



### **Original Synthesis Protocol**

The synthesis of **Thimerosal**, as described in early patents and chemical literature, involves a two-step process.[1][3][6] The first step is the preparation of ethylmercuric chloride, followed by its reaction with thiosalicylic acid. A modern interpretation of this synthesis is detailed below.

Step 1: Preparation of Chloroethylmercury

This step involves the reaction of mercuric chloride with an ethylating agent. A common method utilizes aluminum diethyl monochloride in an organic solvent.[6]

- Reactants: Mercuric chloride (HgCl<sub>2</sub>), Aluminum diethyl monochloride ((C<sub>2</sub>H<sub>5</sub>)<sub>2</sub>AlCl)
- Solvent: n-hexane or dichloromethane
- Procedure:
  - Mercuric chloride is added to the organic solvent in a reaction vessel equipped for reflux and stirring.
  - A solution of aluminum diethyl monochloride is added dropwise to the stirred suspension.
  - The reaction mixture is refluxed for several hours.
  - The resulting mixture is then washed with aqueous hydrochloric acid and subsequently with deionized water to remove impurities.
  - The organic layer is separated, and the chloroethylmercury is isolated.

Step 2: Synthesis of **Thimerosal** (Sodium Ethylmercurithiosalicylate)

The chloroethylmercury is then reacted with thiosalicylic acid in an alkaline solution.[1][6]

- Reactants: Chloroethylmercury (C₂H₅HgCl), Thiosalicylic acid (C¬H₀O₂S), Sodium hydroxide (NaOH)
- Solvent: Water and ethanol
- Procedure:



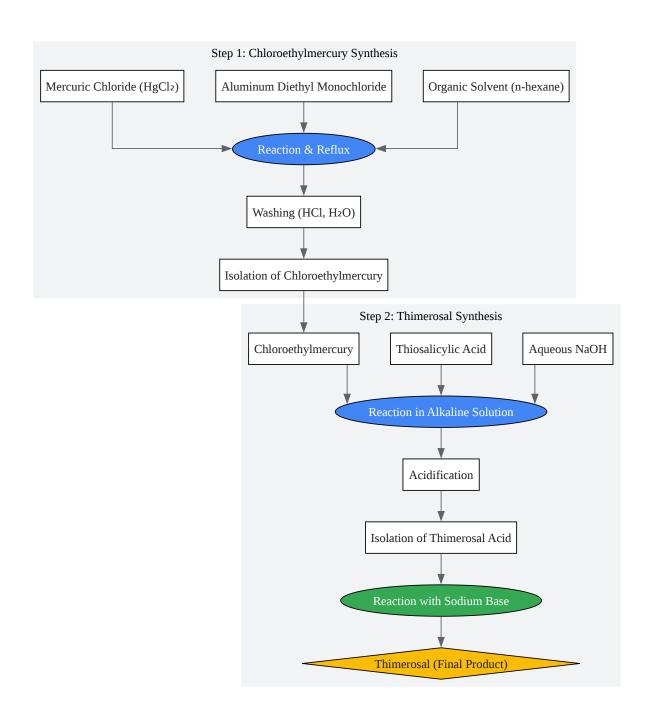




- Thiosalicylic acid is dissolved in an aqueous solution of sodium hydroxide to form sodium thiosalicylate.
- Chloroethylmercury is dissolved in a separate aqueous sodium hydroxide solution.
- The two solutions are mixed under stirring.
- The pH of the resulting solution is adjusted with acid to precipitate **thimerosal** acid.
- The **thimerosal** acid is then isolated by filtration.
- The purified thimerosal acid is reacted with a sodium-containing base, such as sodium hydroxide in ethanol, to form the final product, Thimerosal (sodium ethylmercurithiosalicylate).

Experimental Workflow for Thimerosal Synthesis





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Caption: Workflow for the synthesis of **Thimerosal**.



## **Early Experimental Validation of Antiseptic Efficacy**

The landmark 1931 study by H. M. Powell and W. A. Jamieson, titled "Merthiolate as a Germicide," was instrumental in establishing the antiseptic credentials of **Thimerosal**.[7][8] This research provided the first quantitative evidence of its potent bactericidal and bacteriostatic properties.

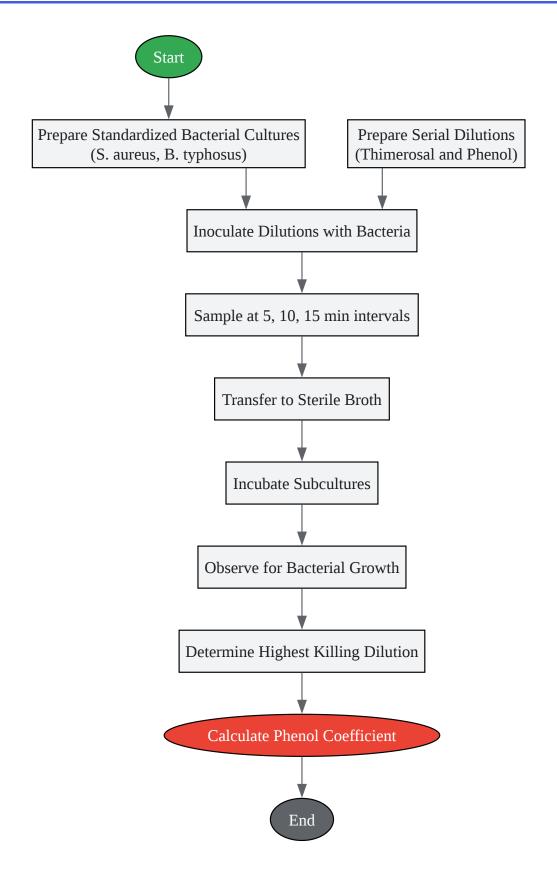
# Experimental Protocol: The Reddish Technique (Phenol Coefficient Test)

Powell and Jamieson employed the Reddish technique, a modification of the Rideal-Walker test, to determine the phenol coefficient of Merthiolate.[7][9] This method compares the bactericidal efficacy of a disinfectant to that of phenol under standardized conditions.

- Test Organisms:Staphylococcus aureus and Bacillus typhosus (Salmonella enterica serovar Typhi).
- Culture Medium: Standard nutrient broth.
- Procedure:
  - A series of dilutions of both phenol and Merthiolate were prepared in sterile water.
  - A standardized suspension of the test organism was added to each dilution.
  - At timed intervals (typically 5, 10, and 15 minutes), a sample from each dilution was transferred to a tube of sterile nutrient broth.
  - These subculture tubes were then incubated to observe for bacterial growth.
  - The highest dilution of the disinfectant that killed the bacteria in a given time period was determined and compared to the highest dilution of phenol that produced the same result.
- Phenol Coefficient Calculation: The phenol coefficient is calculated by dividing the highest dilution of the test disinfectant that kills the microorganisms in 10 minutes but not in 5 minutes by the corresponding dilution of phenol.

Experimental Workflow for the Reddish Technique





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Caption: Workflow of the Reddish Technique for Phenol Coefficient determination.



### **Quantitative Efficacy Data**

The 1931 study by Powell and Jamieson demonstrated the remarkable potency of Merthiolate. [7][8]

Parameter	Value	Organism(s)	Reference
Phenol Coefficient	40-50	Staphylococcus aureus, Bacillus typhosus	[7]
Inhibitory Dilution	1:1,000,000	Bacillus typhosus	[7]

Table 1: Antiseptic Efficacy of Merthiolate (Thimerosal) from Powell and Jamieson (1931)

The results indicated that Merthiolate was 40 to 50 times more effective as a germicide than phenol against both a Gram-positive coccus and a Gram-negative bacillus.[7]

#### **Early Toxicity Studies**

The initial investigations also included acute toxicity studies in animals to establish a preliminary safety profile.[10]

Animal	Maximum Tolerated Dose (Intravenous)	Reference
Rabbit	25 mg/kg	[10]
Rat	45 mg/kg	[10]

Table 2: Acute Toxicity of **Thimerosal** in Animals from Early Studies

These early studies suggested a relatively low order of acute toxicity for **Thimerosal**.[10]

#### **Mechanism of Action**

The antimicrobial activity of **Thimerosal** is primarily attributed to its ethylmercury moiety, which exerts its effects through two main pathways: interaction with sulfhydryl groups and disruption



of intracellular calcium homeostasis.[1][11]

#### **Sulfhydryl Group Inhibition**

The ethylmercury cation (C<sub>2</sub>H<sub>5</sub>Hg<sup>+</sup>) has a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins.[1] This interaction leads to the inhibition of a wide range of enzymes that are critical for cellular function, including those involved in metabolism and cell division.

#### **Calcium Mobilization**

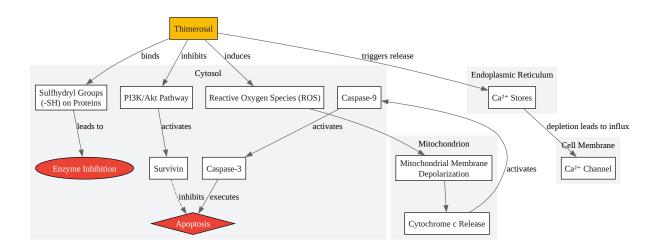
**Thimerosal** is a potent mobilizer of intracellular calcium ([Ca<sup>2+</sup>]i).[11] It induces the release of Ca<sup>2+</sup> from intracellular stores, such as the endoplasmic reticulum, and also promotes an influx of extracellular Ca<sup>2+</sup>.[11] This disruption of calcium signaling can trigger a cascade of downstream events, including apoptosis.

### **Signaling Pathways**

Recent research has further elucidated the signaling pathways affected by **Thimerosal**. It has been shown to induce apoptosis through the mitochondrial pathway.[12] This involves the release of cytochrome c, which in turn activates caspase-9 and caspase-3, key executioners of apoptosis.[12] Furthermore, **Thimerosal** can inhibit the pro-survival PI3K/Akt/survivin pathway, further promoting cell death.[5]

Signaling Pathway of **Thimerosal**-Induced Apoptosis





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Caption: Thimerosal's multifaceted mechanism of inducing apoptosis.

#### Conclusion

The discovery and development of **Thimerosal** marked a significant advancement in the field of antiseptics and preservatives. Its potent antimicrobial activity, demonstrated in early, rigorous studies, established it as a valuable tool in medicine for decades. The understanding of its mechanism of action, centered on its interaction with sulfhydryl groups and the disruption of calcium signaling, provides a clear picture of its efficacy at the molecular level. This technical guide serves as a comprehensive resource for understanding the foundational science behind this historically important compound.



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